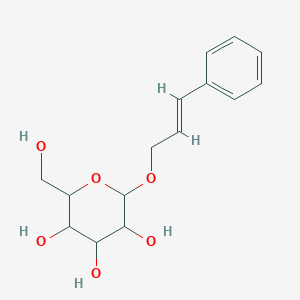
3-Phenyl-2-propenyl beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2-propenyl beta-D-glucopyranoside is a flavonoid compound known for its inhibitory properties. It has been used in various analytical methods, particularly for diagnosing bronchial reactivity . This compound is characterized by its high resistance to oxidation and reduction, making it a candidate for anti-inflammatory agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-propenyl beta-D-glucopyranoside typically involves the reaction of phenylpropene with beta-D-glucopyranoside under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of reactors and continuous flow systems, can be applied to produce this compound efficiently .
化学反应分析
Types of Reactions: 3-Phenyl-2-propenyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation, which is a notable property for its stability.
Reduction: Similar to oxidation, it shows high resistance to reduction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could result in various substituted glucopyranosides .
科学研究应用
3-Phenyl-2-propenyl beta-D-glucopyranoside has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Phenyl-2-propenyl beta-D-glucopyranoside involves its interaction with inflammatory mediators. It inhibits the release of histamine and leukotrienes, which are responsible for allergic symptoms. This inhibition occurs through the suppression of specific pathways, including the NF-κB pathway . The compound’s high resistance to oxidation and reduction also contributes to its stability and effectiveness as an anti-inflammatory agent .
相似化合物的比较
Phenyl beta-D-glucopyranoside: Similar in structure but differs in its aggregation preferences and interactions.
Phenyl beta-D-galactopyranoside: Has small structural differences but exhibits very different interactions.
Rosavin: Another glycoside with antioxidant properties, used for its antidepressant and anxiolytic effects.
Uniqueness: 3-Phenyl-2-propenyl beta-D-glucopyranoside stands out due to its high resistance to oxidation and reduction, making it a stable candidate for various applications. Its inhibitory properties on inflammatory mediators also make it unique compared to other similar compounds .
属性
分子式 |
C15H20O6 |
|---|---|
分子量 |
296.31 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+ |
InChI 键 |
KHPCPRHQVVSZAH-QPJJXVBHSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/COC2C(C(C(C(O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


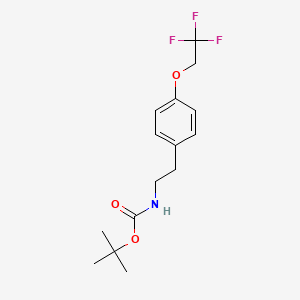

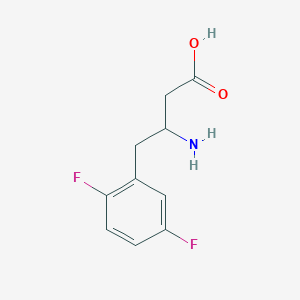
![N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278949.png)
![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12278950.png)
![((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 2-aminoethylcarbamate](/img/structure/B12278958.png)
![3-(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12278963.png)
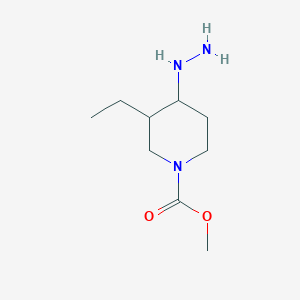
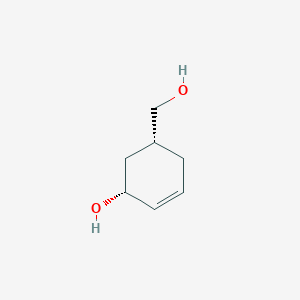
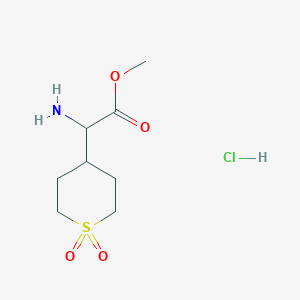
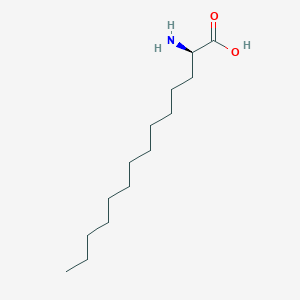

![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
